4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one
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Overview
Description
4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a hydroxy group, a piperazine ring, and a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Scientific Research Applications
4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
Target of Action
A related study shows that some clinically evaluated histamine h3 receptor (h3r) antagonists possess nanomolar affinity at sigma-1 receptors (σ1r) .
Biochemical Pathways
The compound contains a pyridine ring , which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often involved in various biological activities, but the specific pathways affected by this compound need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the chromen-2-one core is replaced by the piperazine moiety.
Incorporation of the Pyridine Moiety: The pyridine ring is typically introduced through coupling reactions, such as the Buchwald-Hartwig amination, where the piperazine nitrogen is coupled with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The chromen-2-one core can be reduced to a chroman-2-one using reducing agents like sodium borohydride.
Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a chroman-2-one derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxy-3-(4-(pyridin-3-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.
4-(2-hydroxy-3-(4-(quinolin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one: Similar structure but with a quinolin-4-yl group instead of pyridin-4-yl.
Uniqueness
The uniqueness of 4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridin-4-yl group, in particular, may enhance its ability to interact with certain biological targets compared to its analogs.
Properties
IUPAC Name |
4-[2-hydroxy-3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-17(14-23-9-11-24(12-10-23)16-5-7-22-8-6-16)15-27-20-13-21(26)28-19-4-2-1-3-18(19)20/h1-8,13,17,25H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFXZSUSIQFOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=O)OC3=CC=CC=C32)O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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